2-[3-(Methoxymethyl)-1H-1,2,4-triazol-5-yl]piperidine
Description
Properties
Molecular Formula |
C9H16N4O |
|---|---|
Molecular Weight |
196.25 g/mol |
IUPAC Name |
2-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]piperidine |
InChI |
InChI=1S/C9H16N4O/c1-14-6-8-11-9(13-12-8)7-4-2-3-5-10-7/h7,10H,2-6H2,1H3,(H,11,12,13) |
InChI Key |
QCLGIFIVICYMEX-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NC(=NN1)C2CCCCN2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Methoxymethyl)-1H-1,2,4-triazol-5-yl]piperidine typically involves the formation of the triazole ring followed by the attachment of the piperidine moiety. One common method involves the reaction of a methoxymethyl-substituted hydrazine with a suitable nitrile to form the triazole ring. This intermediate is then reacted with a piperidine derivative under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
2-[3-(Methoxymethyl)-1H-1,2,4-triazol-5-yl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxymethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
2-[3-(Methoxymethyl)-1H-1,2,4-triazol-5-yl]piperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-[3-(Methoxymethyl)-1H-1,2,4-triazol-5-yl]piperidine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The piperidine ring may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following table highlights key structural analogues and their distinguishing features:
Physicochemical Properties
- Lipophilicity : Alkyl groups (e.g., isopropyl in ) increase lipophilicity, whereas polar groups (e.g., methoxymethyl) enhance solubility.
- Electronic Effects : Electron-withdrawing groups (e.g., nitro in L1, CF3 in ) improve stability but may reduce bioavailability.
- Positional Isomerism : The triazole substitution position (3 vs. 5) alters molecular geometry and binding interactions, as seen in vs. the target compound.
Biological Activity
The compound 2-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]piperidine is a synthetic derivative that combines the piperidine moiety with a triazole ring. This structure has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and antifungal properties. This article reviews the biological activity of this compound based on available research findings, case studies, and relevant data.
The molecular formula of this compound is with a molecular weight of 232.71 g/mol. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Chemical Formula | C9H16N4O |
| Molecular Weight | 232.71 g/mol |
| IUPAC Name | This compound |
| Appearance | Powder |
| Storage Temperature | Room Temperature |
Antimicrobial Activity
Research has demonstrated that triazole derivatives exhibit significant antimicrobial properties. A study on related piperidine derivatives indicated that compounds containing triazole rings displayed potent activity against various fungi, including Candida auris and Candida albicans. These compounds induced cell cycle arrest and apoptosis in fungal cells at low concentrations (MIC values ranging from 0.24 to 0.97 μg/mL) . The mechanism of action often involves disruption of the fungal plasma membrane and interference with DNA synthesis.
Anticancer Activity
The anticancer potential of triazole-containing piperidine derivatives has been explored in several studies. For instance, compounds similar to this compound have been shown to induce apoptosis in breast cancer cell lines (MDA-MB-231) through mechanisms involving DNA fragmentation and cell viability reduction . In vitro assays demonstrated that these compounds significantly decreased cell viability at concentrations as low as 50 µM over a 72-hour incubation period.
Table 1: Cytotoxic Effects on MDA-MB-231 Cells
| Compound | Cell Viability (%) | Concentration (μM) | Time (hours) |
|---|---|---|---|
| Control | 100 | - | - |
| 2-[3-(methoxymethyl)-triazole] | 71.63 ± 10.98 | 50 | 72 |
The mechanism by which these compounds exert their biological effects includes:
- Induction of Apoptosis: Studies have shown that these compounds can activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest: The compounds have been reported to cause cell cycle arrest at the S-phase in fungal cells, preventing proliferation .
Case Studies
Several case studies highlight the effectiveness of triazole derivatives in clinical settings:
- Fungal Infections: A clinical trial evaluated the efficacy of piperidine-based triazoles against resistant strains of Candida, demonstrating significant antifungal activity and lower toxicity profiles compared to traditional antifungals .
- Cancer Treatment: Preclinical studies using animal models showed that piperidine derivatives could reduce tumor size in xenograft models of breast cancer when administered at therapeutic doses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
